molecular formula C13H13Cl2N B2583671 (4-Chlorophenyl)(phenyl)methanamine CAS No. 28022-43-7

(4-Chlorophenyl)(phenyl)methanamine

Cat. No. B2583671
CAS RN: 28022-43-7
M. Wt: 254.15
InChI Key: LFOCALYQBKUZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl)(phenyl)methanamine” is a chemical compound with the molecular formula C13H12ClN . It has a molecular weight of 217.7 . This compound is a component of the antihistamine Cetirizine .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(phenyl)methanamine” consists of a chlorophenyl group and a phenyl group attached to a methanamine . The InChI code for this compound is 1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 .

Scientific Research Applications

Synthesis of Antihistamines

“(4-Chlorophenyl)(phenyl)methanamine” can be used in the synthesis of antihistamines such as clocinizine and chlorcyclizine . Antihistamines are drugs that treat allergic rhinitis and other allergies. They can give relief from allergy symptoms such as sneezing, itching, watery eyes, and runny nose.

Biological Activity of Ureidoamides

This compound has been studied for its biological activity in ureidoamides with primaquine and amino acid moieties . Ureidoamides are a class of compounds that have shown potential in various biological applications. In this study, the compound showed species- and compound-dependent activity. It also exerted strong activity in a biofilm eradication assay against E. coli, P. aeruginosa, and Candida albicans .

Nonlinear Optical Studies

“(4-Chlorophenyl)(phenyl)methanamine” has been used in the study of crystal growth, characterization, and third-order nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.

Material Science Research

The compound can be used in material science research, particularly in the study of new materials with unique properties . For example, it can be used in the synthesis of new organic compounds with potential applications in optoelectronics .

Safety and Hazards

The safety information for “(4-Chlorophenyl)(phenyl)methanamine” indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338), and washing skin thoroughly after handling (P302+P352) .

properties

IUPAC Name

(4-chlorophenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODXGEQUOEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(phenyl)methanamine

CAS RN

5267-39-0, 28022-43-7
Record name 4-Chlorobenzhydrylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-chlorophenyl)(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The racemic 4-chlorobenzhydrylamine was treated with D-tartaric acid, and then sequentially recrystallized ten times from water (as described by Clemo, et al., J. Chem. Soc., (1939), 1958-1960) to provide (S)-4-chlorobenzhydrylamine of high optical purity (ee>98%, according to chiral HPLC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.